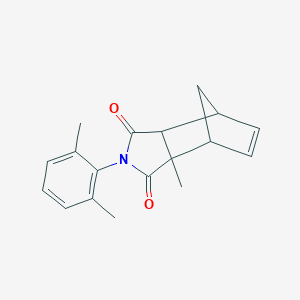![molecular formula C14H14N8O2S B392905 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N'-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B392905.png)
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N'-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[4-(methylsulfanyl)benzylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and carbohydrazide moieties
Preparation Methods
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[4-(methylsulfanyl)benzylidene]-1H-1,2,3-triazole-4-carbohydrazide involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting appropriate precursors under specific conditions, such as using hydrazine derivatives and nitriles.
Synthesis of the triazole ring: This step involves the cyclization of azides with alkynes in the presence of a copper catalyst.
Formation of the carbohydrazide moiety: This can be done by reacting hydrazides with aldehydes or ketones under acidic or basic conditions.
Final assembly: The final compound is obtained by coupling the synthesized intermediates under controlled conditions, often involving condensation reactions.
Chemical Reactions Analysis
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[4-(methylsulfanyl)benzylidene]-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Condensation: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[4-(methylsulfanyl)benzylidene]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for its use in the development of new materials with specific properties, such as high thermal stability and conductivity.
Industrial Chemistry: The compound is investigated for its potential use as a catalyst or intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[4-(methylsulfanyl)benzylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[4-(methylsulfanyl)benzylidene]-1H-1,2,3-triazole-4-carbohydrazide can be compared with similar compounds such as:
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound has similar structural features but differs in its specific functional groups and applications.
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide:
Properties
Molecular Formula |
C14H14N8O2S |
|---|---|
Molecular Weight |
358.38g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C14H14N8O2S/c1-8-11(17-21-22(8)13-12(15)19-24-20-13)14(23)18-16-7-9-3-5-10(25-2)6-4-9/h3-7H,1-2H3,(H2,15,19)(H,18,23)/b16-7+ |
InChI Key |
AHLPLEORGIQPOD-FRKPEAEDSA-N |
SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=C(C=C3)SC |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=C(C=C3)SC |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=C(C=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(naphthalen-2-yl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B392823.png)

![Hexyl 4-[(diphenylacetyl)amino]benzoate](/img/structure/B392829.png)
![ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-{[4-(dimethylamino)phenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B392832.png)

![(4Z)-4-{[2-(HEXYLOXY)PHENYL]METHYLIDENE}-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B392834.png)
![N-{(3,4-dimethoxyphenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide](/img/structure/B392835.png)



![5-[4-(Benzyloxy)-3-methoxybenzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B392840.png)
![(4Z)-4-{[4-(HEXYLOXY)PHENYL]METHYLIDENE}-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B392841.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B392842.png)
![2-(3,4-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B392843.png)
